molecular formula C14H13F6NO2 B2630895 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-36-9

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2630895
CAS RN: 1556097-36-9
M. Wt: 341.253
InChI Key: NOPXBFXTMWXRRJ-UHFFFAOYSA-N
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Description

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane (BTA) is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of various biological processes. BTA belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive candidate for many applications.

Scientific Research Applications

NK1 Antagonists

A study explored the synthesis and evaluation of a series of NK1 antagonists, including compounds related to 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane. The 3,5-bis(trifluoromethyl)benzyl variant showed high in vitro affinity and good oral activity, contributing to the development of a model of the pharmacophore (Swain et al., 1995).

Molecular Structure Studies

X-ray diffraction studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, a related compound, revealed important information about its crystal and molecular structure, including conformation and hydrogen bonding patterns (Manjunath et al., 2011).

Synthesis of Key Intermediates

Efficient methods for synthesizing key intermediates of related compounds, like DV-7751, were established. This included the use of optical resolution and enantioselective microbial reduction (Miyadera et al., 2000).

Antitubercular Drug Candidate

The compound BTZ043, a promising antitubercular drug candidate, which includes a similar structural motif, was studied. The research provided insight into its structural characteristics and the rotational barrier of specific bonds, valuable for understanding its pharmacological properties (Richter et al., 2022).

Corrosion Inhibition

Research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione demonstrated their effectiveness as corrosion inhibitors in acidic solutions, showing the potential of related compounds in industrial applications (Chafiq et al., 2020).

Anticonvulsant Activity

A study on N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, a similar compound, analyzed its anticonvulsant activity, demonstrating the potential of related compounds in medical applications (Farrar et al., 1993).

properties

IUPAC Name

8-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO2/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)6-21-1-2-23-12(21)7-22-8-12/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPXBFXTMWXRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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